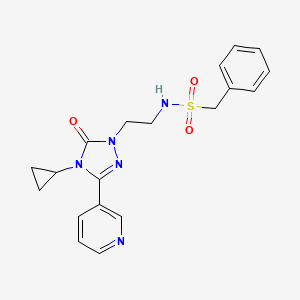

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities. The compound's unique structural characteristics, including a cyclopropyl group and a pyridine moiety, enhance its potential interactions with various biological targets. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Structural Characteristics

The molecular formula of the compound is C19H22N4O3S, with a molecular weight of approximately 398.47 g/mol. Its structure includes:

- Triazole ring : Known for antifungal, antibacterial, and anticancer properties.

- Cyclopropyl group : May influence the compound's pharmacokinetic properties.

- Pyridine moiety : Contributes to its ability to interact with biological systems.

Biological Activity Overview

The biological activities of this compound are primarily derived from the triazole scaffold. Compounds containing triazole rings have been extensively studied for their pharmacological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A review highlighted that 1,2,4-triazoles are effective against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activities of Triazole Derivatives

| Compound Type | Activity | Pathogen Targeted |

|---|---|---|

| 1H-triazoles | Antifungal | Candida spp. |

| 4-substituted triazoles | Antibacterial | Staphylococcus aureus |

| Triazole-based hybrids | Antituberculosis | Mycobacterium tuberculosis |

Anticancer Properties

The triazole ring has also been associated with anticancer activity. Studies have shown that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| Compound A | HDAC inhibition | Breast cancer |

| Compound B | Topoisomerase inhibition | Leukemia |

Case Studies

Several studies have investigated the pharmacological profiles of similar triazole-containing compounds:

- Study on Triazole Derivatives : A comprehensive review summarized the pharmacological effects of triazoles as antifungal and anticancer agents. It emphasized the importance of structural modifications in enhancing biological activity .

- Mechanism Exploration : Research into compounds similar to N-(2-(4-cyclopropyl... revealed that they could act as enzyme inhibitors affecting various biochemical pathways crucial for pathogen survival and cancer cell growth .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the sulfonamide bond produces benzene sulfonic acid and the corresponding amine derivative .

-

Basic Hydrolysis : Yields a sulfonate salt and aniline derivatives under strong alkaline conditions .

Table 1: Hydrolysis Reaction Conditions

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole ring participates in substitution reactions, particularly at the 1- and 2-positions. For example:

-

Halogenation : Reaction with POCl₃ introduces chlorine at the triazole’s 3-position, enhancing electrophilicity for further substitutions .

-

Amination : Reacts with primary amines (e.g., methylamine) to form substituted triazoles under microwave-assisted conditions .

Key Finding : The pyridine ring’s electron-withdrawing effect directs substitutions to the triazole’s nitrogen-rich regions, as confirmed by crystallographic studies of analogous compounds .

Cyclization and Ring-Opening Reactions

The cyclopropyl group influences ring-strain-driven reactivity:

-

Cyclopropane Ring-Opening : Reacts with bromine in CCl₄ to form a dibrominated product, which can undergo further elimination .

-

Triazole-Pyridine Conjugation : Thermal cyclization forms fused pyrazolo[1,5-a]pyrimidine derivatives, a reaction pathway observed in structurally related inhibitors .

Table 2: Cyclization Reaction Pathways

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | 150°C, DMF | Pyrazolo[1,5-a]pyrimidine analog | 72% | |

| Brominated derivative | KOH, ethanol | Furan-2-yl substituted triazole | 65% |

Sulfonamide Functionalization

The phenylmethanesulfonamide group undergoes:

-

Sulfonation : Reacts with chlorosulfonic acid to form polysulfonated derivatives, useful for enhancing solubility .

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids when catalyzed by Pd(PPh₃)₄ .

Key Mechanistic Insight : The sulfonamide’s sulfur atom acts as a weak Lewis acid, facilitating coordination with transition-metal catalysts during coupling reactions .

Redox Reactions

-

Oxidation : The pyridine moiety is oxidized to pyridine N-oxide using m-CPBA, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, yielding a dihydrotriazole derivative .

Stability Under Thermal and pH Conditions

Thermal Stability : Decomposes above 250°C, releasing cyclopropane and SO₂ gas .

pH Sensitivity : Stable in neutral pH but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) environments .

Propiedades

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-19-23(12-11-21-28(26,27)14-15-5-2-1-3-6-15)22-18(24(19)17-8-9-17)16-7-4-10-20-13-16/h1-7,10,13,17,21H,8-9,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYSLGMQBLUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)CC3=CC=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.